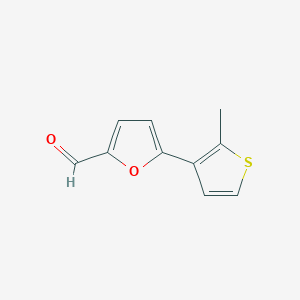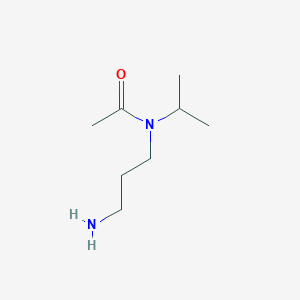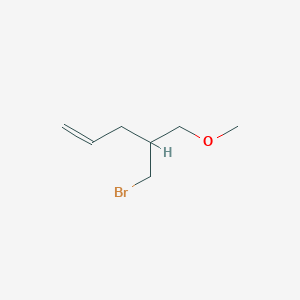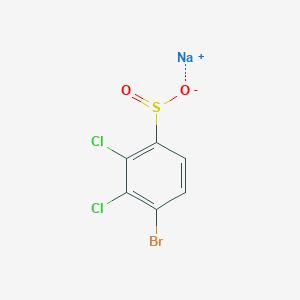
6-Chloro-7-nitro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-nitro-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chloro group at the 6th position, a nitro group at the 7th position, and a carboxylic acid group at the 2nd position on the indole ring.
Méthodes De Préparation
The synthesis of 6-Chloro-7-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 6-chloroindole followed by carboxylation. The nitration process introduces the nitro group at the 7th position, while the carboxylation step adds the carboxylic acid group at the 2nd position. Reaction conditions often involve the use of strong acids like sulfuric acid for nitration and carbon dioxide for carboxylation .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
6-Chloro-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and alcohols. Major products formed from these reactions include amino-indole derivatives, substituted indoles, and esterified indoles .
Applications De Recherche Scientifique
6-Chloro-7-nitro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target proteins .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Chloro-7-nitro-1H-indole-2-carboxylic acid include:
7-Nitroindole-2-carboxylic acid: Lacks the chloro group but retains the nitro and carboxylic acid groups.
6-Chloroindole-2-carboxylic acid: Lacks the nitro group but retains the chloro and carboxylic acid groups.
7-Nitro-1H-indole-2-carboxylic acid: Similar structure but without the chloro group.
The uniqueness of this compound lies in the combined presence of the chloro, nitro, and carboxylic acid groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C9H5ClN2O4 |
|---|---|
Poids moléculaire |
240.60 g/mol |
Nom IUPAC |
6-chloro-7-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O4/c10-5-2-1-4-3-6(9(13)14)11-7(4)8(5)12(15)16/h1-3,11H,(H,13,14) |
Clé InChI |
ALBACSSULXRNRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C=C(N2)C(=O)O)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13193876.png)

![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)



![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)


![5-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13193919.png)


![2-(2-Chloroethyl)bicyclo[2.2.1]heptane](/img/structure/B13193926.png)
![2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol](/img/structure/B13193937.png)
